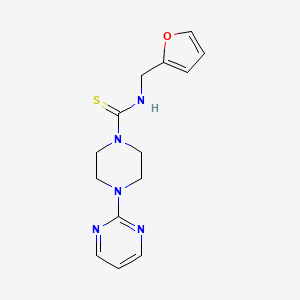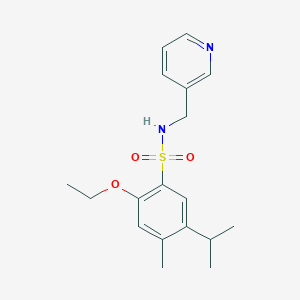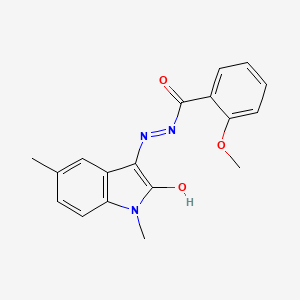
N-(2-furylmethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, commonly known as FPiperazine, is a chemical compound that has been widely studied for its potential therapeutic properties. This molecule belongs to the class of piperazine derivatives, which have been extensively investigated for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of FPiperazine are discussed in
Mecanismo De Acción
The mechanism of action of FPiperazine is not fully understood. However, it has been reported to act on various cellular targets, including DNA, RNA, and proteins. FPiperazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of RNA. FPiperazine has been reported to inhibit the activity of protein kinases, enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
FPiperazine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. FPiperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth. FPiperazine has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. It has also been reported to modulate the immune system by regulating the production of cytokines, which are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has been extensively studied for its diverse biological activities, making it a promising candidate for drug development. However, FPiperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It has also been reported to exhibit cytotoxicity at high concentrations, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the study of FPiperazine. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. The development of FPiperazine derivatives with improved efficacy and reduced toxicity is also a promising direction for future research. The use of FPiperazine in combination with other drugs or therapies may enhance its therapeutic efficacy. The exploration of FPiperazine as a potential therapeutic agent for other diseases, such as viral infections and autoimmune diseases, is also an interesting direction for future research.
Métodos De Síntesis
FPiperazine is synthesized by reacting 2-amino-4-(2-pyrimidinyl)piperazine with 2-furancarboxaldehyde and thiourea in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of FPiperazine as a yellow solid. The yield of the reaction is reported to be around 70%.
Aplicaciones Científicas De Investigación
FPiperazine has been studied for its potential as a therapeutic agent in various diseases. It has been reported to possess antitumor, antifungal, antiviral, and antibacterial properties. FPiperazine has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. FPiperazine has been reported to have antiviral activity against the influenza virus and HIV-1.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c21-14(17-11-12-3-1-10-20-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h1-5,10H,6-9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWXHXXPRPOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)



![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

